molecular formula C14H11Cl2N3OS2 B2707919 5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 343375-92-8

5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2707919
CAS No.: 343375-92-8
M. Wt: 372.28
InChI Key: UJJSZCSLQQMCEA-UHFFFAOYSA-N
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Description

This compound is a derivative of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve reactions similar to those used in the synthesis of related compounds. For instance, dichlorobenzyl chloride can be ammoxidized to form dichlorobenzonitriles .


Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure. Generally, triazoles can participate in a variety of reactions, including nucleophilic substitutions and ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, its solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have explored the synthesis and alkylation of similar triazole compounds, highlighting the utility of microwave irradiation for efficient synthesis and the regioselective alkylation of triazole thiol derivatives. Studies indicate that specific conditions lead to regioselectivity, informing on the stabilities and electronic properties of these compounds (Ashry et al., 2006).

Antioxidant Evaluation

In a related study, novel triazole derivatives have demonstrated potent antioxidant activities. These findings are pivotal for understanding the role of electron-releasing groups in enhancing the antioxidant properties of these compounds (Maddila et al., 2015).

Application in Solar Cells

A study introduced a new organic-based electrolyte system for dye-sensitized solar cells (DSSCs), incorporating triazole thiol derivatives. This electrolyte, combined with a novel counter electrode material, demonstrated improved electrocatalytic activity and stability, underscoring the potential of triazole derivatives in renewable energy technologies (Hilmi et al., 2014).

Antimicrobial Activities

Another area of interest is the antimicrobial properties of triazole derivatives. Research has shown that compounds containing triazole rings exhibit significant antibacterial and antifungal activities, which could be crucial for developing new antimicrobial agents (Prasad et al., 2009).

Corrosion Inhibition

Triazole derivatives have also been studied for their corrosion inhibition capabilities. Specifically, one study focused on the protective effects of these compounds against the corrosion of metals in aggressive environments, providing insights into their potential as corrosion inhibitors (Chauhan et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For instance, if it contains reactive or toxic functional groups, it could pose a risk to health or the environment .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it has promising pharmaceutical properties, it could be the subject of further drug development research .

Properties

IUPAC Name

3-[3-[(2,4-dichlorophenyl)methoxy]thiophen-2-yl]-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3OS2/c1-19-13(17-18-14(19)21)12-11(4-5-22-12)20-7-8-2-3-9(15)6-10(8)16/h2-6H,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJSZCSLQQMCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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